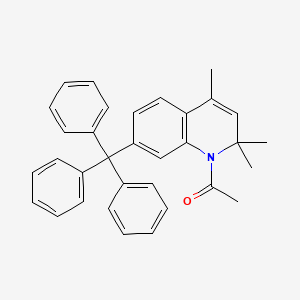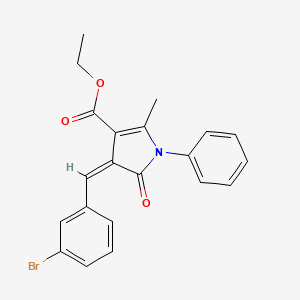![molecular formula C14H15ClN+ B11642967 4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11642967.png)
4-Chloro-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium is a heterocyclic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by the presence of a chlorine atom and two methyl groups attached to the isoindole ring, which can influence its reactivity and interactions with other molecules.
準備方法
The synthesis of 4-chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe final cyclization step often requires the use of strong acids or bases to facilitate the formation of the isoindole ring .
Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
化学反応の分析
4-Chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroisoindoles .
科学的研究の応用
4-Chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It can serve as a probe or ligand in biochemical studies to investigate the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications due to its ability to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium involves its interaction with molecular targets such as enzymes or receptors. The presence of the chlorine atom and methyl groups can influence its binding affinity and specificity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target.
類似化合物との比較
Similar compounds to 4-chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium include other isoindole derivatives with different substituents. For example:
4-Bromo-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium: Similar structure but with a bromine atom instead of chlorine.
2,2-Dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium: Lacks the halogen substituent.
4-Chloro-1H,2H,3H-benzo[f]isoindol-2-ium: Lacks the methyl groups.
The uniqueness of 4-chloro-2,2-dimethyl-1H,2H,3H-benzo[f]isoindol-2-ium lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C14H15ClN+ |
|---|---|
分子量 |
232.73 g/mol |
IUPAC名 |
4-chloro-2,2-dimethyl-1,3-dihydrobenzo[f]isoindol-2-ium |
InChI |
InChI=1S/C14H15ClN/c1-16(2)8-11-7-10-5-3-4-6-12(10)14(15)13(11)9-16/h3-7H,8-9H2,1-2H3/q+1 |
InChIキー |
OBFWWTVHVZZDTQ-UHFFFAOYSA-N |
正規SMILES |
C[N+]1(CC2=CC3=CC=CC=C3C(=C2C1)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,5-diethoxybenzamide](/img/structure/B11642888.png)
![1,4-Bis[(4-iodophenyl)sulfonyl]-2-methylpiperazine](/img/structure/B11642892.png)
![ethyl 4-(3-bromo-4,5-dimethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11642896.png)
![[3-methyl-4-[(E)-1,3,3,3-tetrafluoro-2-methoxycarbonylprop-1-enyl]sulfanylphenyl] benzoate](/img/structure/B11642902.png)
![N-(3-bromophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11642910.png)
![Ethyl 5-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11642924.png)
![5-[4-(benzyloxy)-3,5-dichlorobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11642929.png)

![ethyl (2Z)-5-(3,4-diethoxyphenyl)-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11642938.png)
![3-(5-{[2-(3-aminophenyl)-1H-benzimidazol-6-yl]oxy}-1H-benzimidazol-2-yl)aniline](/img/structure/B11642941.png)
![methyl (4Z)-4-{[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11642953.png)
![3-[(4Z)-4-({5-[4-(methoxycarbonyl)phenyl]furan-2-yl}methylidene)-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11642961.png)
![4,6-dimethyl-2-oxo-1-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11642963.png)

